molecular formula C19H23N5O2S B14964091 N-(butan-2-yl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide

N-(butan-2-yl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide

Cat. No.: B14964091
M. Wt: 385.5 g/mol
InChI Key: XTUHAUKNVVZLLF-UHFFFAOYSA-N
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Description

N-(BUTAN-2-YL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolo[4,3-a]pyrazine core in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring system.

    Introduction of Substituents: The butan-2-yl and 2,4-dimethylphenylsulfanyl groups are introduced through nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides and thiols.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the triazolopyrazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, thiols, and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(BUTAN-2-YL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The triazolopyrazine core can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(BUTAN-2-YL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the butan-2-yl and 2,4-dimethylphenylsulfanyl groups enhances its potential as a therapeutic agent, differentiating it from other triazolopyrazine derivatives.

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

N-butan-2-yl-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

InChI

InChI=1S/C19H23N5O2S/c1-5-14(4)21-16(25)11-24-19(26)23-9-8-20-18(17(23)22-24)27-15-7-6-12(2)10-13(15)3/h6-10,14H,5,11H2,1-4H3,(H,21,25)

InChI Key

XTUHAUKNVVZLLF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)N2C=CN=C(C2=N1)SC3=C(C=C(C=C3)C)C

Origin of Product

United States

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